4-Hydroxyquinoline

概述

描述

4-Hydroxyquinoline, also known as 4-quinolinol, is a heterocyclic aromatic organic compound. It is a derivative of quinoline, characterized by the presence of a hydroxyl group at the fourth position of the quinoline ring. This compound is notable for its diverse biological and pharmaceutical activities, making it a valuable subject in drug research and development .

准备方法

Synthetic Routes and Reaction Conditions: 4-Hydroxyquinoline can be synthesized through various methods. One common approach involves the reaction of anilines with malonic acid equivalents. Another method includes the reaction of anthranilic acid derivatives . Additionally, the Niementowski quinoline synthesis is a notable method where anthranilic acids react with ketones or aldehydes to form this compound derivatives .

Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, and green reaction protocols are also employed to enhance efficiency and reduce environmental impact .

化学反应分析

Types of Reactions: 4-Hydroxyquinoline undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form quinoline-4,5-dione.

Reduction: Reduction reactions can yield 4-hydroxy-1,2,3,4-tetrahydroquinoline.

Substitution: Electrophilic substitution reactions can introduce various functional groups into the quinoline ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions to achieve desired substitutions.

Major Products: The major products formed from these reactions include various quinoline derivatives with potential biological and pharmaceutical applications .

科学研究应用

Anticancer Activity

4-Hydroxyquinoline derivatives have been extensively studied for their anticancer properties. Research indicates that certain derivatives exhibit selective toxicity towards resistant cancer cells while maintaining low toxicity towards normal cells. For instance, specific this compound compounds have shown effectiveness against breast cancer and non-small-cell lung cancer by blocking DNA synthesis and damaging the tumor cell matrix .

Table 1: Anticancer Activity of this compound Derivatives

Antimicrobial Properties

This compound has demonstrated antimicrobial activity against various pathogens, including bacteria and fungi. A study reported that derivatives of this compound showed better antibacterial activity compared to standard antibiotics like Ciprofloxacin .

Table 2: Antimicrobial Efficacy of this compound Derivatives

| Compound Name | Pathogen | Inhibition Zone (mm) | Reference |

|---|---|---|---|

| Compound 3i | Staphylococcus aureus | Equivalent to Ciprofloxacin | |

| Compound 3c | Candida albicans | Equivalent to Fluconazole |

Anti-HIV Activity

Recent studies have identified new classes of this compound derivatives that exhibit moderate inhibitory properties against the HIV-1 virus. These compounds showed significant binding affinity to the active site of integrase, suggesting potential as anti-HIV agents without notable cytotoxic effects .

Table 3: Anti-HIV Activity of this compound Derivatives

Stabilizers in Polymers

This compound derivatives are utilized as stabilizers in organic materials to protect against degradation due to light, oxygen, and heat. These compounds enhance the durability and longevity of various polymeric materials .

Lubricants

Research has shown that specific derivatives of this compound can be incorporated into lubricant compositions to improve oxidative stability and performance under high-stress conditions .

Biodegradable Polymers

The incorporation of this compound in biodegradable polymer systems is being explored for its potential in drug delivery and tissue engineering. These polymers can provide controlled release of therapeutic agents while minimizing environmental impact due to their biodegradability .

Case Studies

Case Study 1: Anticancer Drug Development

A study focused on synthesizing new derivatives of this compound aimed at developing potent anticancer drugs showed promising results with selective toxicity towards resistant cancer cell lines compared to traditional chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Efficacy

A comparative analysis of various synthesized derivatives revealed that certain compounds exhibited superior antibacterial properties against both Gram-positive and Gram-negative bacteria, highlighting the potential for developing new antimicrobial agents based on the this compound scaffold .

作用机制

The mechanism of action of 4-hydroxyquinoline involves its interaction with various molecular targets and pathways. For instance, it can inhibit bacterial growth by chelating essential metal ions required for bacterial enzyme activity. In cancer research, it has been shown to induce apoptosis in cancer cells through the generation of reactive oxygen species and disruption of mitochondrial function .

相似化合物的比较

2-Hydroxyquinoline: Similar to 4-hydroxyquinoline but with the hydroxyl group at the second position.

8-Hydroxyquinoline: Known for its broad-ranging pharmacological potential, including antimicrobial and anticancer activities.

Quinolines and Quinolones: These compounds share the quinoline scaffold and exhibit diverse biological activities, including antibacterial and antiviral properties.

Uniqueness: this compound is unique due to its specific hydroxyl group positioning, which imparts distinct chemical reactivity and biological activity. Its derivatives are particularly valuable in drug development for their potent and selective activity against various pathogens and cancer cells .

生物活性

4-Hydroxyquinoline is a significant compound in medicinal chemistry and biochemistry, known for its diverse biological activities. This article explores its antibacterial, antifungal, antimalarial, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

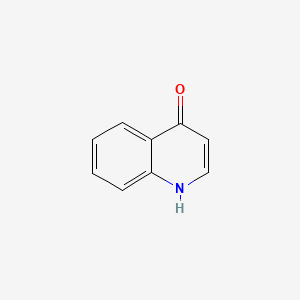

This compound, a derivative of quinoline, possesses a hydroxyl group at the 4-position. Its chemical structure is represented as follows:

This structure contributes to its reactivity and interaction with biological systems.

Antimicrobial Activity

Antibacterial Properties

Research indicates that this compound exhibits substantial antibacterial activity against both Gram-positive and Gram-negative bacteria. A study highlighted that derivatives of this compound, such as 2-n-pentyl-4-quinolone, demonstrated effective inhibition of bacterial growth at concentrations as low as 10 µM. These compounds target DNA synthesis and bacterial motility, making them potent agents against pathogens like Staphylococcus aureus and Vibrio harveyi .

| Compound | MIC (µg/mL) | Target Bacteria |

|---|---|---|

| This compound | 50 | Staphylococcus aureus |

| 2-n-pentyl-4-quinolone | 10 | Vibrio harveyi |

| 2-heptyl-4(1H) quinolone | 450 | Vibrio harveyi |

Antifungal Activity

The antifungal properties of this compound have also been documented. It has shown effectiveness against various fungal strains, including those responsible for plant diseases. In vitro studies demonstrated that it inhibits fungal growth by disrupting cellular processes .

Antimalarial Activity

Research has identified that certain derivatives of this compound possess antimalarial properties. For instance, compounds derived from this scaffold have been tested against Plasmodium falciparum, the causative agent of malaria. These compounds interfere with the parasite's metabolic pathways, leading to significant reductions in parasitemia in experimental models .

Anticancer Potential

Emerging studies suggest that this compound may have anticancer effects. It has been observed to induce apoptosis in cancer cell lines through mechanisms involving oxidative stress and mitochondrial dysfunction. Specific derivatives have shown promise in inhibiting tumor growth in xenograft models .

Case Studies

- Case Study on Antibacterial Activity : A study conducted by Rattanachuay et al. investigated the antibacterial effects of alkyl-4-quinolones derived from marine bacteria. The findings revealed that these compounds not only inhibited bacterial growth but also exhibited low toxicity towards shrimp, indicating potential applications in aquaculture .

- Case Study on Anticancer Effects : A recent investigation into the anticancer properties of this compound derivatives found that they significantly reduced cell viability in breast cancer cell lines (MCF-7). The study suggested that these compounds could be developed into therapeutic agents for breast cancer treatment .

属性

IUPAC Name |

1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO/c11-9-5-6-10-8-4-2-1-3-7(8)9/h1-6H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMZDQRJGMBOQBF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50209980 | |

| Record name | 4-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

529-37-3, 611-36-9 | |

| Record name | 4(1H)-Quinolinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=529-37-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinoline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=611-36-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Hydroxyquinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000611369 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 529-37-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=263800 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolinol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=3183 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Hydroxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50209980 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Quinolin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.336 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-HYDROXYQUINOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M1O131WXFO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do 4-hydroxyquinoline derivatives act as antagonists of the inhibitory glycine receptor (GlyR)?

A1: Studies using recombinant GlyR alpha 1 subunit expressed in Xenopus laevis oocytes revealed that certain this compound derivatives, like 5,7-dichloro-4-hydroxyquinoline-3-carboxylic acid and 7-chloro-4-hydroxyquinoline, exhibit a mixed high-affinity competitive and low-affinity non-competitive antagonism of glycine currents. Conversely, derivatives like 7-trifluoromethyl-4-hydroxyquinoline-3-carboxylic acid and 7-trifluoromethyl-4-hydroxyquinoline demonstrate purely competitive antagonism. These findings suggest a pharmacophore model for GlyR with similarities to the proposed glycine binding site of the NMDA receptor [].

Q2: How do this compound derivatives affect electron transport in bacteria?

A2: 2-Heptyl-4-hydroxyquinoline N-oxide (HQNO), a derivative of this compound, is a potent inhibitor of respiratory electron transport. In Bacteroides ruminicola strain B14, HQNO inhibits the anaerobic reduction of fumarate by NADH. Further studies revealed that menaquinone (vitamin K₁) is an essential intermediate in this pathway, and HQNO likely exerts its inhibitory effect by interfering with menaquinone's role [].

Q3: What is the mechanism of action of this compound derivatives against Staphylococcus aureus?

A3: Pseudomonas aeruginosa secretes multiple 2-alkyl-4-(1H)-quinolones (AQ), including this compound derivatives, which exhibit antimicrobial activity against S. aureus. This activity is enhanced under iron-depleted conditions. While some AQs like PQS and HHQ act as quorum-sensing molecules, HHQ and HQNO demonstrate direct antimicrobial effects. Notably, PQS or HQNO deficient mutants overproduce HHQ, suggesting a compensatory mechanism for maintaining antimicrobial activity [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C₉H₇NO, and its molecular weight is 145.16 g/mol.

Q5: What are some key spectroscopic characteristics of this compound?

A5: Spectroscopic analysis of this compound reveals distinctive features that aid in its identification and characterization. These include:

Q6: Have there been computational studies on the interaction of this compound derivatives with biological targets?

A6: Yes, docking studies employing crystallographic data of PFV integrase with Mg²⁺ and raltegravir revealed that this compound-3-carbohydrazide derivatives bind to the integrase active site. This interaction involves chelation of the Mg²⁺ ion by the carboxylic and hydroxyl groups of the this compound-3-carbohydrazide moiety [].

Q7: How do structural modifications to the this compound scaffold affect its GlyR antagonism?

A8: Introducing chlorine or fluorine substituents at the 7-position of the this compound-3-carboxylic acid scaffold leads to mixed competitive and non-competitive GlyR antagonism. Conversely, replacing these substituents with a trifluoromethyl group results in purely competitive antagonism, highlighting the impact of substituent size and electronic properties on the mode of action [].

Q8: How does the presence of the N-oxide moiety in HQNO influence its activity compared to HHQ?

A9: While both 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) and 2-heptyl-4-hydroxyquinoline (HHQ) exhibit antimicrobial activity against S. aureus, the presence of the N-oxide group in HQNO appears to confer a distinct mechanism of action. HQNO functions as a cytochrome B inhibitor, suggesting that the N-oxide moiety is crucial for this specific interaction [].

Q9: Has the anti-HIV activity of this compound-3-carbohydrazide derivatives been evaluated?

A10: Yes, these derivatives were tested for their anti-HIV-1 (NL4-3) activity in Hela cell cultures. Compounds 6d and 7e demonstrated the most potent inhibition rates (32% and 28%, respectively) at a concentration of 100 μM [].

Q10: What is known about the cytotoxicity of this compound-3-carbohydrazide derivatives?

A12: Encouragingly, the synthesized this compound-3-carbohydrazide derivatives did not exhibit significant cytotoxicity at a concentration of 100 μM in the conducted anti-HIV assays [].

Q11: What analytical techniques were used to identify and quantify 2-heptyl-4-hydroxyquinoline N-oxide (HQNO) and its metabolites?

A13: Various analytical techniques, including high-performance liquid chromatography (HPLC) coupled with electrospray ionization mass spectrometry (ESI-MS), and gas chromatography coupled with electron ionization mass spectrometry (GC-EI-MS), were employed to identify and quantify HQNO and its metabolites. These techniques provided detailed information about the chemical structures and abundance of the compounds in various samples [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。